molecular formula C12H12O6 B14724582 1,3-Benzodioxol-5-ylmethanediyl diacetate CAS No. 6301-72-0

1,3-Benzodioxol-5-ylmethanediyl diacetate

Cat. No.: B14724582
CAS No.: 6301-72-0
M. Wt: 252.22 g/mol
InChI Key: KLVFTBKCHDAZFB-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-ylmethanediyl diacetate is an organic compound with the molecular formula C12H12O6 It is a derivative of 1,3-benzodioxole, a structure characterized by a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxol-5-ylmethanediyl diacetate can be synthesized through the acetylation of 1,3-benzodioxol-5-ylmethanol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-ylmethanediyl diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1,3-Benzodioxol-5-ylmethanediyl diacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-ylmethanediyl diacetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole: The parent compound, which serves as a building block for various derivatives.

    1,3-Benzodioxol-5-ylmethanol: A precursor in the synthesis of 1,3-benzodioxol-5-ylmethanediyl diacetate.

    1,3-Benzodioxol-5-ylacetic acid:

Uniqueness

This compound is unique due to its specific acetylated structure, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and various research applications.

Properties

CAS No.

6301-72-0

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

[acetyloxy(1,3-benzodioxol-5-yl)methyl] acetate

InChI

InChI=1S/C12H12O6/c1-7(13)17-12(18-8(2)14)9-3-4-10-11(5-9)16-6-15-10/h3-5,12H,6H2,1-2H3

InChI Key

KLVFTBKCHDAZFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC2=C(C=C1)OCO2)OC(=O)C

Origin of Product

United States

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